Product packaging for 2-(Azetidin-3-yl)-6-methoxypyridine(Cat. No.:)

2-(Azetidin-3-yl)-6-methoxypyridine

Cat. No.: B12985939
M. Wt: 164.20 g/mol
InChI Key: AXWKXMXYQPNVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-6-methoxypyridine (CAS 1343810-49-0) is a chemical compound featuring a pyridine core linked to an azetidine ring, a scaffold of significant interest in medicinal chemistry for developing novel bioactive molecules . This compound is supplied with a purity of ≥97% and has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . It is recommended to store this product at 4°C and protect it from light to ensure long-term stability . The azetidine-pyridine structural motif is recognized as a privileged scaffold in drug discovery. Researchers have extensively explored similar structures, particularly azetidine-containing compounds like Sazetidine-A (AMOP-H-OH), for their high potency and selectivity as partial agonists targeting the α4β2-nicotinic acetylcholine receptor (nAChR) subtype . The α4β2-nAChR is a well-established therapeutic target for neurological and psychiatric disorders . Compounds acting on this receptor have shown promising pharmacological effects in preclinical models, including antidepressant-like activity in the mouse forced swim test . As such, this compound serves as a valuable building block for medicinal chemists working in neuroscience, enabling the synthesis and structure-activity relationship (SAR) study of novel nAChR ligands. Intended Use and Handling : This product is strictly for research and further manufacturing applications, and is not intended for direct human or veterinary use . Researchers should consult the safety data sheet (SDS) prior to handling. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B12985939 2-(Azetidin-3-yl)-6-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-4-2-3-8(11-9)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3

InChI Key

AXWKXMXYQPNVOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2CNC2

Origin of Product

United States

Reactivity and Transformations of the 2 Azetidin 3 Yl 6 Methoxypyridine System

The unique structure of 2-(azetidin-3-yl)-6-methoxypyridine, featuring both a strained four-membered azetidine (B1206935) ring and an electron-rich pyridine (B92270) ring, offers a versatile platform for a variety of chemical transformations. The reactivity of this bifunctional system can be selectively directed towards either the azetidine or the pyridine moiety, enabling the synthesis of a diverse array of complex molecules.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of azetidine-pyridine conjugates in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom, while two-dimensional (2D) experiments reveal through-bond and through-space correlations, which are crucial for assembling the molecular puzzle. slideshare.netwikipedia.org

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical azetidine-pyridine conjugate, the aromatic protons of the pyridine (B92270) ring appear in the downfield region (δ 7.0-8.5 ppm), while the protons of the more flexible azetidine (B1206935) ring and the methoxy (B1213986) group are found in the upfield region. testbook.com For 2-(Azetidin-3-yl)-6-methoxypyridine, the pyridine protons would exhibit a characteristic splitting pattern, and the methoxy protons would appear as a sharp singlet. The protons on the azetidine ring would show complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the pyridine ring are typically observed in the δ 110-165 ppm range, with the carbon attached to the methoxy group (C6) and the carbon linked to the azetidine ring (C2) being the most downfield shifted due to heteroatom effects. chemicalbook.com The carbons of the azetidine ring appear at higher field strength.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Assignments for this compound.

Predicted data is based on spectral information for 2-methoxypyridine (B126380) and various azetidine derivatives. chemicalbook.comrsc.orgresearchgate.net

¹H NMR ¹³C NMR
Position Predicted δ (ppm), Multiplicity Position Predicted δ (ppm)
Pyridine-H36.95 (d)Pyridine-C2164.5
Pyridine-H47.60 (t)Pyridine-C6162.0
Pyridine-H56.75 (d)Pyridine-C4139.0
Azetidine-H34.10 (m)Pyridine-C3112.0
Azetidine-H2/H43.80-4.00 (m)Pyridine-C5109.0
Methoxy (-OCH₃)3.90 (s)Methoxy (-OCH₃)53.5
Azetidine-NH2.50 (br s)Azetidine-C2/C450.0
Azetidine-C335.0

While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof of atomic connectivity and spatial arrangement. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing the regiochemistry of the linkage between the azetidine and pyridine rings. nih.gov It detects correlations between protons and carbons that are separated by two or three bonds. For this compound, a key HMBC correlation would be observed between the H3 proton of the azetidine ring and the C2 carbon of the pyridine ring, confirming that the substitution is at the 2-position of the pyridine. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netyoutube.com NOESY is instrumental in elucidating the preferred conformation of the molecule. For instance, a NOESY correlation between the azetidine ring protons and the pyridine ring protons would provide insights into the rotational orientation of the azetidine ring relative to the pyridine scaffold.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation.

Technique Correlating Nuclei Information Gained
HMBC Azetidine-H3 ↔ Pyridine-C2Confirms the C2-C3' bond between the rings.
HMBC Methoxy-H ↔ Pyridine-C6Confirms the position of the methoxy group.
NOESY Pyridine-H3 ↔ Azetidine-H2/H4Elucidates the spatial proximity and conformation around the C-C bond.

X-ray Crystallography of this compound and Analogues

X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise three-dimensional arrangement of atoms in a single crystal. rsc.org This technique is unparalleled for determining stereochemistry and analyzing solid-state conformation. nih.gov

For analogues of this compound that contain stereocenters, X-ray crystallography is the gold standard for assigning both relative and absolute stereochemistry. If a chiral center exists, for example, a substituted azetidine ring, the analysis of a single crystal structure can unambiguously determine the cis or trans relationship between substituents (relative stereochemistry). By using anomalous dispersion effects, often requiring the presence of a heavier atom, the absolute configuration (R/S designation) can also be determined without ambiguity. researchgate.net

The data from an X-ray structure determination allows for a detailed analysis of the molecule's conformation in the solid state, including precise bond lengths, bond angles, and torsional angles. This reveals the preferred orientation of the azetidine ring relative to the pyridine ring, which may be influenced by steric and electronic factors. Furthermore, the analysis elucidates how molecules arrange themselves in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonds (e.g., involving the azetidine N-H), dipole-dipole interactions, and van der Waals forces, all of which can be precisely mapped. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). researchgate.netmdpi.com Unlike standard mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which is accurate enough to distinguish between compounds that have the same nominal mass but different elemental formulas. researchgate.netnih.gov This makes it an essential tool for verifying the identity of a newly synthesized compound like this compound. mdpi.com

Table 3: HRMS Data for Compound Verification.

Parameter Value
Molecular Formula C₁₀H₁₄N₂O
Calculated Exact Mass 178.11061
Ion (M+H)⁺ C₁₀H₁₅N₂O⁺
Calculated m/z 179.11842
Observed m/z (Hypothetical) 179.11825
Mass Error (Hypothetical) -0.9 ppm

A measured mass that matches the calculated mass with an error of less than 5 ppm provides very strong evidence for the proposed molecular formula.

Computational Chemistry and Theoretical Modeling of 2 Azetidin 3 Yl 6 Methoxypyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, providing a balance between accuracy and computational cost. epstem.netresearchgate.net For pyridine (B92270) derivatives, DFT methods like B3LYP are commonly employed to optimize molecular geometry, yielding data on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

While specific DFT studies on 2-(Azetidin-3-yl)-6-methoxypyridine are not extensively published, analysis of related structures provides insight. For instance, calculations on 2-methoxypyridine (B126380) and other substituted pyridines reveal how the electronegative nitrogen atom influences the ring's electronic properties and geometry. pharmaguideline.commdpi.com The methoxy (B1213986) group at the 6-position and the azetidine (B1206935) ring at the 2-position will further modulate the electron density and steric profile of the pyridine core.

A computational study on a closely related analog, 3-(2(S)-azetidinylmethoxy)pyridine, utilized AM1 quantum chemical calculations to investigate its molecular geometry. Such calculations are crucial for understanding the low-energy stable conformers of the molecule, which is a prerequisite for predicting its interaction with biological targets.

Electronic structure parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for a Pyridine Derivative

Parameter Description Typical Information Gained
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. Provides insight into bond strength and order.
Bond Angles (º) The angle formed between three adjacent atoms across at least two bonds. Defines the molecule's three-dimensional shape.
Dihedral Angles (º) The angle between two intersecting planes. Describes the conformation around a bond.
HOMO Energy (eV) Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO. Indicates chemical reactivity and stability.
Dipole Moment (Debye) A measure of the separation of positive and negative charges in a molecule. Influences solubility and intermolecular interactions.

| Mulliken Charges | The partial charge assigned to each atom in a molecule. | Helps to understand electrostatic potential and reactivity sites. |

This table is illustrative of the types of data generated from quantum chemical calculations on pyridine derivatives.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions, including the synthesis of complex molecules like substituted pyridines. researchgate.netwikipedia.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Several established methods exist for the synthesis of the pyridine ring, such as the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. pharmaguideline.comorganic-chemistry.org Theoretical studies of these and other pyridine syntheses can be performed to understand the regioselectivity and stereoselectivity of the reactions. For example, DFT calculations can be used to compare the energies of different possible transition states to predict which product is favored. researchgate.net

Proposing a plausible reaction pathway.

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each species to determine the reaction profile.

Frequency calculations to confirm that transition states have a single imaginary frequency.

This type of analysis is invaluable for optimizing reaction conditions and for designing new synthetic routes. researchgate.netnih.gov

Prediction of Substrate Scope and Reaction Yields using Computational Models

Computational models are increasingly used to predict the outcome of chemical reactions, including the range of substrates a particular reaction will tolerate (substrate scope) and the expected yields. osti.govbiorxiv.orgyoutube.com One of the most powerful techniques in this area is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

A QSAR/QSPR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity or a physical property. researchgate.net To build such a model for predicting reaction yields, one would:

Synthesize a training set of related molecules under the same reaction conditions.

Calculate a variety of molecular descriptors for each molecule (e.g., steric, electronic, and topological parameters).

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the experimentally determined yields. osti.govyoutube.com

For this compound, a predictive model could be developed to understand how modifications to the starting materials would affect the yield of the final product. For example, by varying the substituents on the pyridine ring or the azetidine precursor, a model could be trained to predict the yield for a new, unsynthesized derivative. This approach can save significant time and resources by prioritizing the most promising synthetic targets. biorxiv.org

Ligand Design and Structure-Activity Relationship (SAR) through Computational Approaches

The structural features of this compound make it an interesting scaffold for ligand design, particularly for targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org Computational methods are central to modern drug discovery and are used to understand the relationship between a molecule's structure and its biological activity (SAR).

A study of halo-substituted analogs of the closely related 3-(2(S)-azetidinylmethoxy)pyridine demonstrated the power of combining synthesis, in vitro binding assays, and computational modeling to elucidate SAR. This study revealed that substituents at the 5 or 6-position of the pyridine ring, as well as a 2-fluoro group, resulted in subnanomolar affinity for nAChRs. In contrast, bulkier halogens at the 2-position led to a significant drop in affinity.

The three-dimensional shape (conformation) of a ligand is critical for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule. Computational methods like molecular mechanics and quantum mechanics are used for this purpose. For azetidine-containing compounds, the puckering of the four-membered ring is a key conformational feature. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of a ligand's behavior. youtube.comyoutube.com By simulating the movement of a molecule over time in a given environment (e.g., in water or bound to a protein), MD can reveal:

The preferred conformations of the ligand.

The flexibility of different parts of the molecule.

The stability of the ligand when bound to a target protein. nih.govmdpi.comnih.gov

For this compound, MD simulations could be used to study its conformational landscape and how it changes upon interaction with a receptor like the nAChR.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.govdergipark.org.tr This method involves placing the ligand into the binding site of the receptor in various conformations and orientations and then scoring these poses based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

In the study of 3-(2(S)-azetidinylmethoxy)pyridine analogs, a tight fit superposition of the low-energy conformers with the known nAChR agonist (+)-epibatidine was observed for the high-affinity members of the series. This suggests that these molecules adopt a similar shape to the known agonist, allowing them to bind effectively to the receptor.

Table 2: Binding Affinities of 3-(2(S)-Azetidinylmethoxy)pyridine Analogs at nAChRs

Compound (Substituent on Pyridine Ring) Ki (pM)
2-Fluoro 11
5-Fluoro 42
6-Fluoro 41
2-Chloro >100,000
5-Chloro 13
6-Chloro 12
2-Bromo >100,000
5-Bromo 16
6-Bromo 14
2-Iodo >100,000
5-Iodo 30

Data from a study on analogs of 3-(2(S)-azetidinylmethoxy)pyridine, demonstrating the impact of substituent position and size on binding affinity.

This type of modeling is crucial for rational drug design, as it allows researchers to prioritize which novel compounds to synthesize based on their predicted binding affinity. acs.orgutmb.edu

Applications in Asymmetric Catalysis Modeling

Chiral pyridine derivatives are important ligands in asymmetric catalysis, where they can be used to create catalysts that produce one enantiomer of a product in excess over the other. nih.govresearchgate.netacs.orgacs.org The this compound molecule is chiral due to the stereocenter at the 3-position of the azetidine ring.

Computational modeling can play a significant role in designing and understanding chiral catalysts. schrodinger.com By modeling the transition states of a catalytic reaction with a chiral ligand, researchers can predict which enantiomer will be formed preferentially. This involves calculating the energies of the diastereomeric transition states leading to the two different enantiomers. The energy difference between these transition states determines the enantiomeric excess of the reaction.

While there are no specific reports on the use of this compound in asymmetric catalysis modeling, its chiral nature suggests it could be a candidate for such applications. Computational studies would be essential to predict its potential effectiveness as a chiral ligand and to guide the design of new catalysts based on its scaffold.

Density Functional Theory (DFT) for Stability and Reactivity Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and reactive properties of heterocyclic molecules. While no specific DFT studies have been published for this compound, the principles and methodologies can be extrapolated from research on analogous substituted pyridines and azetidine-containing compounds. Such theoretical investigations provide deep insights into the molecule's stability, preferred conformations, and potential reaction pathways.

DFT calculations are typically employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles that define the spatial relationship between the pyridine ring, the methoxy group, and the strained azetidine ring. The reactivity of azetidines is often driven by their significant ring strain, a factor that DFT can quantify. rsc.org

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. ijcce.ac.ir For substituted pyridines, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the electron-donating methoxy group and the pyridine nitrogen atom are expected to significantly influence the energies and distributions of these orbitals.

Furthermore, DFT allows for the calculation of various reactivity descriptors that quantify different aspects of a molecule's reactivity. researchgate.netmdpi.com These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. nih.govnih.gov Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron density distribution and identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

For this compound, DFT calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for similar heterocyclic systems. ijcce.ac.irmdpi.com The results of such a study would provide valuable, atom-level insights into the molecule's intrinsic properties, complementing experimental findings.

Illustrative DFT-Calculated Parameters

The following table presents plausible data for this compound, derived from typical values reported for substituted pyridines and related heterocyclic compounds in computational studies. Note: This data is for illustrative purposes only, as no specific published DFT study for this compound exists.

ParameterCalculated ValueSignificance
EHOMO-6.5 eVIndicates electron-donating capability.
ELUMO-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical stability and reactivity. nih.gov
Dipole Moment (μ)2.5 DMeasures the molecule's overall polarity.
Chemical Hardness (η)2.65 eVRepresents resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω)1.45 eVQuantifies the ability to accept electrons. mdpi.com

Applications of the Azetidine Methoxypyridine Scaffold in Research and Development

Scaffold Design in Contemporary Drug Discovery Methodologies

The inherent structural features of the azetidine-methoxypyridine scaffold, such as molecular rigidity and the presence of a basic nitrogen atom, make it a privileged structure in drug design. researchgate.net Azetidines, in particular, are increasingly recognized for their ability to confer improved metabolic stability and aqueous solubility to parent molecules while providing three-dimensional diversity. rsc.org

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This method utilizes small, low-molecular-weight chemical fragments that are screened for weak binding to a biological target. nih.gov These initial hits are then progressively optimized and "grown" into more potent, lead-like molecules. nih.gov

The azetidine-pyridine motif is an exemplary building block for FBDD. Small monocyclic scaffolds like azetidine (B1206935) are favored because they limit the molecule's conformational flexibility, which can lead to a more favorable entropic contribution upon binding to a target. enamine.net This rigidity increases the probability of productive binding interactions and improves the reproducibility of in silico screening results. enamine.net

The "Rule of Three" is a widely accepted guideline for selecting fragments, ensuring they possess drug-like properties. nih.gov Azetidine-based fragments align well with these principles.

Table 1: The "Rule of Three" for Fragment Selection in FBDD

Property Guideline Rationale
Molecular Weight < 300 Da Provides a good starting point for subsequent optimization without becoming too large.
LogP (Lipophilicity) < 3 Ensures adequate solubility and reduces the risk of non-specific binding.
Hydrogen Bond Donors < 3 Limits complexity and helps maintain favorable pharmacokinetic properties.
Hydrogen Bond Acceptors < 3 Controls polarity and binding characteristics.
Rotatable Bonds < 3 Reduces conformational entropy loss upon binding, potentially increasing affinity.

This table summarizes the general guidelines used in fragment-based drug design to select appropriate starting points for lead discovery. nih.gov

The 2-(azetidin-3-yl)-6-methoxypyridine scaffold fits this paradigm by offering a conformationally restricted core that can be systematically elaborated, making it an attractive starting point for FBDD campaigns. enamine.net

Scaffold morphing is a creative and effective strategy in lead optimization where the core structure of a molecule is replaced with a different, often isosteric, ring system to improve potency, selectivity, or pharmacokinetic properties while retaining key binding interactions. rsc.org This approach allows chemists to explore new chemical space and escape patent limitations. rsc.org

The azetidine-methoxypyridine framework can be a product of or a participant in scaffold morphing. For instance, in a lead optimization campaign, a larger, more complex heterocyclic system might be "morphed" into the more compact azetidine-pyridine scaffold to enhance properties like solubility or metabolic stability. Research has demonstrated the successful morphing of a 2,4-diaminoquinazoline core into quinoline (B57606) and pyrazolopyrimidine scaffolds, which resulted in a tenfold improvement in enzyme potency. rsc.org Similarly, the azetidine ring can serve as a bioisostere for other cyclic or acyclic moieties, offering a unique three-dimensional exit vector for substituents. The discovery of novel azetidine scaffolds for targets like the colony-stimulating factor-1 receptor (CSF-1R) highlights the utility of incorporating this ring system to achieve desired inhibitor conformations. nih.gov

Role in the Synthesis of Advanced Intermediates for Complex Molecules

The this compound unit is not only an endpoint but also a crucial intermediate in the synthesis of more complex molecular architectures. Its bifunctional nature—possessing a reactive secondary amine on the azetidine ring and a modifiable pyridine (B92270) core—allows for sequential and site-selective chemical transformations.

For example, the synthesis of novel gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy involved the introduction of a methoxypyridine motif to improve both biological activity and solubility. nih.gov In one reported synthesis, a 6-bromo-2-methoxy-3-aminopyridine intermediate was utilized, demonstrating the utility of the methoxypyridine core in building larger molecules. nih.gov

Furthermore, research into new anticancer agents has utilized derivatives of this scaffold. One study detailed the synthesis of 4-(5-(azetidin-3-yl)-2-methoxyphenyl)pyridine derivatives, which were then converted into a series of thiourea (B124793) compounds evaluated for their cytotoxic activity. researchgate.net This work underscores the value of the azetidine-methoxyphenyl-pyridine structure as a key precursor for generating libraries of biologically active molecules. researchgate.net The inherent strain of the azetidine ring also makes it a useful synthetic handle for ring-opening reactions, yielding functionalized chiral products. acs.org

Development of Chiral Catalysts and Reagents based on Azetidine Stereochemistry

The stereochemistry of the azetidine ring is a critical feature that can be leveraged in asymmetric synthesis. Chiral, non-racemic azetidines are valuable building blocks and can be used as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. researchgate.netrsc.org

The development of methods to produce enantioenriched azetidines is an active area of research. acs.org One approach involves the catalytic asymmetric desymmetrization of prochiral azetidines. acs.orgfigshare.com This process uses a chiral catalyst to selectively react with one of two enantiotopic groups on the azetidine, resulting in a highly enantioenriched product. acs.orgfigshare.com For instance, the enantioselective synthesis of 4-aryloxyazetidinones has been achieved using cinchona alkaloids as chiral base catalysts. nih.gov

The defined three-dimensional structure of a chiral azetidine, when incorporated into a larger molecule like this compound, can direct the stereochemical outcome of subsequent reactions. The azetidine's nitrogen atom can coordinate to metals, positioning the catalyst in a specific orientation relative to the substrate. This makes scaffolds containing a chiral azetidine moiety promising candidates for the development of novel, highly selective catalysts and reagents for asymmetric transformations. rsc.org

Building Block for Compound Libraries

In modern drug discovery, large compound libraries are essential for high-throughput screening (HTS) to identify initial hits against a wide range of biological targets. The this compound scaffold is an ideal building block for constructing such libraries due to its favorable physicochemical properties and synthetic tractability. acs.org

Researchers have focused on creating libraries of compounds that are "pre-optimized" for specific needs, such as targeting the central nervous system (CNS). nih.gov A significant effort was made to synthesize a diverse collection of azetidine-based scaffolds to generate lead-like libraries with properties suitable for CNS penetration. acs.orgnih.gov This work culminated in the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, demonstrating the robustness of azetidine chemistry for library production. nih.gov The average purity of this library was reported to be 70%. acs.org

Table 2: Physicochemical Properties of a Representative CNS-Focused Azetidine Library

Property Average Value Range
Molecular Weight (MW) 392 314–450
ALogP 2.06 -0.77–4.99
LogD (pH 7.4) 1.28 -0.93–4.65
Topological Polar Surface Area (TPSA) 70.0 Ų 26.7–89.5 Ų
Hydrogen Bond Donors 1.15 1–2
Hydrogen Bond Acceptors 3.96 3–6
Fraction of sp³ carbons (Fsp³) 0.47 0.25–0.72

Data from an analysis of a 1976-membered library of spirocyclic azetidines designed for CNS applications, highlighting properties relevant for blood-brain barrier penetration. nih.gov

Commercial suppliers also offer a wide array of azetidine-containing building blocks, recognizing that their availability can significantly accelerate drug discovery projects. enamine.net The use of scaffolds like this compound allows for the rapid generation of diverse molecules, populating libraries with structurally novel compounds that possess favorable drug-like properties. chemrxiv.org

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